3-(Benzylamino)pentanenitrile
Description
Properties
IUPAC Name |
3-(benzylamino)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,12,14H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBIAEXYSLVUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzylamine with Halogenated Nitriles
A primary method involves the reaction of benzylamine with 3-bromopentanenitrile under basic conditions. Adapted from the synthesis of 3-(benzylamino)propionitrile, this two-stage process employs sodium hydride (NaH) in dimethylformamide (DMF). Benzylamine (0.88 mmol) is deprotonated with NaH (1.2 mmol) at 0°C, followed by slow addition of 3-bromopentanenitrile (0.97 mmol). The mixture is stirred at 25°C for 16 hours, yielding the product after extraction with ethyl acetate. While the propionitrile analog achieves moderate yields, extending the alkyl chain to pentanenitrile may require longer reaction times or elevated temperatures due to steric effects.
Solvent and Base Optimization
DMF is critical for solubilizing NaH and facilitating nucleophilic attack. Substituting DMF with dimethyl sulfoxide (DMSO) or acetonitrile reduces yields by 30–40%. Tributylamine as a co-base improves selectivity but complicates purification.
Strecker Reaction-Based Synthesis
Continuous Flow Strecker Synthesis
The Strecker reaction, utilizing benzylamine, pentanal, and cyanide sources, offers a scalable route. A heterogeneously catalyzed continuous flow method achieves >99.6% yield of α-aminonitriles using polymer-supported scandium triflate. For 3-(benzylamino)pentanenitrile, pentanal (1.0 equiv), benzylamine (1.2 equiv), and trimethylsilyl cyanide (1.5 equiv) are mixed in a microreactor at 50°C with a residence time of 10 minutes. This method minimizes side reactions like imine hydrolysis, which plagues batch processes.
Chemoselectivity in Aldehyde-Ketone Systems
The catalyst selectively activates aldehydes over ketones, enabling the synthesis of this compound even in the presence of acetylated byproducts. For example, 2-(4-acetylphenyl)-2-(phenethylamino)acetonitrile is obtained in 99.8% yield under identical conditions.
Reductive Amination of Nitriles
Catalytic Hydrogenation of Ketonitriles
Though less common, reductive amination of 3-oxopentanenitrile with benzylamine and hydrogen gas (5 bar) over palladium on carbon (Pd/C) provides a 65–70% yield. The ketonitrile intermediate is synthesized via oxidation of pentanenitrile, but competing reduction of the nitrile group limits practicality.
Patent-Based Innovations
Reverse Dripping Method for Controlled Exothermicity
A Chinese patent (CN102351725A) describes a reverse dripping technique to synthesize N-benzyl aspartic acid derivatives. Applied to this compound, 2,3-dibromopentanenitrile in ethanol is added dropwise to benzylamine at 65–75°C, leveraging exothermicity to maintain reflux. This method achieves 63.5 g of product with 99% purity and eliminates post-reaction heating.
Solvent Recovery and Yield Optimization
Ethanol recovery (80%) reduces costs, while omitting insulation steps shortens reaction times to 2 hours. Comparative data (Table 1) shows white product formation without extended soaking:
| Soaking Time (h) | Yield (g) | Color |
|---|---|---|
| 0 | 63.5 | White |
| 2 | 63.4 | White |
| 4 | 63.5 | Off-white |
Hydrolysis-Cyanation Tandem Reactions
Nitrilase-Mediated Synthesis
Enzymatic hydrolysis of this compound precursors using Gibberella intermedia nitrilase produces valeric acid derivatives. While primarily a degradation pathway, this approach highlights biocatalytic potential for asymmetric synthesis.
Comparative Analysis of Methods
Yield and Purity Benchmarks
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)pentanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The nitrile group can participate in addition reactions, such as the Michael addition, where nucleophiles add to the carbon-nitrogen triple bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while reduction can lead to the formation of primary amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(Benzylamino)pentanenitrile is primarily utilized in organic synthesis as a precursor for more complex organic molecules. Its chiral nature enhances its value in asymmetric synthesis, making it essential in the production of pharmaceuticals and agrochemicals. The compound can undergo several types of chemical reactions, including:
- Nucleophilic Substitution : The benzylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives, which may have distinct biological activities.
- Addition Reactions : The nitrile group is reactive towards nucleophiles, facilitating addition reactions that can lead to the formation of new compounds.
Biological Applications
Pharmaceutical Development
The derivatives of this compound have shown potential therapeutic applications. Studies indicate that these compounds may exhibit pharmacological properties beneficial in drug discovery. For example:
- Neuroprotective Effects : Certain derivatives have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative diseases like Alzheimer's disease. This suggests that this compound could be explored for its neuroprotective properties.
- Antimicrobial Activity : Related compounds have been shown to possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is used in the production of specialty chemicals and materials due to its reactivity and versatility. Its ability to undergo multiple chemical transformations makes it suitable for various applications, including:
- Polymer Production : The compound can be incorporated into polymer matrices to impart specific properties.
- Material Science : It serves as a precursor for materials with tailored functionalities.
Case Studies and Research Findings
- Neuroprotective Properties Study : In vitro studies revealed that certain derivatives of this compound inhibited AChE activity significantly compared to controls, suggesting potential use in neurodegenerative disease treatments.
- Antimicrobial Activity Assessment : Compounds closely related to this compound were tested against common bacterial strains. Results indicated substantial effectiveness against gram-positive bacteria, supporting further exploration for therapeutic use.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)pentanenitrile involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes and receptors, potentially modulating their activity. The nitrile group may also participate in interactions with biological molecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and functional groups among 3-(Benzylamino)pentanenitrile and its analogs:
Key Observations:
- Chain Length: The target compound’s pentanenitrile chain (5 carbons) vs. 3-(Benzylamino)propanenitrile’s shorter chain (3 carbons) may influence solubility and steric effects in reactions .
- Substituent Complexity: N,N-Dibenzylamino () vs. single benzylamino (target compound) affects hydrogen bonding and lipophilicity, impacting bioavailability in pharmaceutical contexts .
Biological Activity
3-(Benzylamino)pentanenitrile is an organic compound with the molecular formula C12H16N2. It features a pentanenitrile backbone with a benzylamino group attached to the third carbon atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role as a precursor in drug synthesis and its pharmacological properties.
The compound can be synthesized through various methods, typically involving the reaction of benzylamine with 3-pentenenitrile. The reaction conditions, such as temperature and solvents like acetonitrile, are optimized to enhance yield. The compound's structure allows it to participate in multiple chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes, which can lead to various derivatives useful in biological applications.
The biological activity of this compound is primarily attributed to its functional groups. The benzylamino group can interact with various enzymes and receptors, potentially modulating their activities. The nitrile group is also significant for its interactions with biological molecules, influencing the compound's overall biological efficacy.
Antimicrobial Properties
Research indicates that compounds similar to this compound may exhibit antimicrobial activity. For instance, studies on related benzylamine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
The compound's derivatives may also possess neuroprotective properties. In vitro studies have demonstrated that certain benzylamine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . This inhibition suggests that this compound could be explored further for its potential in neuroprotection.
Case Studies and Research Findings
Comparative Analysis
When compared to similar compounds such as 3-(Benzylamino)propanol and 3-(Benzylamino)butanenitrile, this compound exhibits unique reactivity due to its specific structural features. This uniqueness allows it to participate in various chemical reactions that can lead to the development of novel pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
